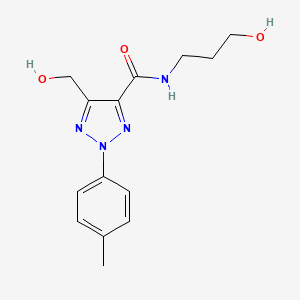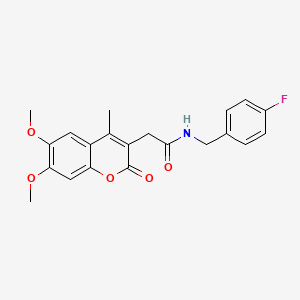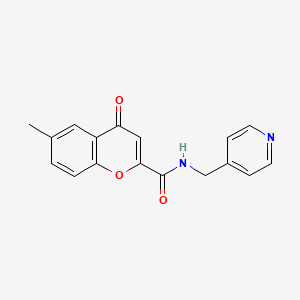![molecular formula C19H21N2O4P B11390896 Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11390896.png)
Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate is a chemical compound with the molecular formula
C13H17N2O4P
. It belongs to the class of phosphonate compounds and contains an oxazolyl ring. The compound’s structure includes a benzyl group and an amino group, making it interesting for various applications.Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate. One common method involves the reaction of 2-benzyl-5-(benzylamino)-1,3-oxazole with dimethyl phosphite. The reaction typically occurs under mild conditions, and the product is obtained in good yields.
Industrial Production: . The synthesis usually involves custom or small-scale production.
Chemical Reactions Analysis
Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate can participate in various chemical reactions:
Substitution Reactions: The phosphonate group can undergo substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the oxazolyl ring can lead to the corresponding dihydro compound.
Oxidation Reactions: Oxidation of the phosphonate group may yield different phosphonate derivatives.
Common reagents include phosphorus-based reagents, nucleophiles, and reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a bioactive compound due to its unique structure.
Organic Synthesis: It serves as a building block for designing new molecules.
Phosphonate Chemistry: Its phosphonate moiety contributes to its versatility.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate stands out due to its oxazolyl and phosphonate functionalities. Similar compounds include other phosphonates, oxazoles, and benzyl-substituted molecules.
Properties
Molecular Formula |
C19H21N2O4P |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N,2-dibenzyl-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H21N2O4P/c1-23-26(22,24-2)19-18(20-14-16-11-7-4-8-12-16)25-17(21-19)13-15-9-5-3-6-10-15/h3-12,20H,13-14H2,1-2H3 |
InChI Key |
SDEIERUXQNSYKX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-prop-2-en-1-ylurea](/img/structure/B11390815.png)
![4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390822.png)



![9-(2-naphthyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11390843.png)

![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11390866.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390867.png)
![N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B11390875.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11390879.png)
![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11390880.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11390886.png)
![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11390895.png)
